![molecular formula C13H16OS B3374986 1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one CAS No. 1050884-72-4](/img/structure/B3374986.png)
1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one
Overview
Description
1-(4-(Cyclopentylsulfanyl)phenyl)ethan-1-one, commonly referred to as CPES, is an organic compound that is used in a variety of scientific research applications. CPES has been studied extensively due to its unique chemical properties and its potential for use in a range of scientific applications.
Scientific Research Applications
Anti-proliferative Agents Targeting EGFR-TK
This compound has been used in the synthesis of new oxadiazole and pyrazoline derivatives, which have shown promising results as anti-proliferative agents targeting EGFR-TK . These derivatives have been tested against three human cancer cell lines; HCT116, HepG-2 and MCF7, and have shown potent anticancer activity .
EGFR Kinase Inhibitors
The derivatives of this compound have also been evaluated for their EGFR-TK inhibition. The most active candidates showed significant inhibition, with IC50 values comparable to known EGFR inhibitors .
HER3 and HER4 Inhibitors
Further investigation against other EGFR family members showed that the derivatives of this compound displayed good activities against HER3 and HER4 .
4. Induction of Apoptosis in Cancer Cells One of the derivatives of this compound was evaluated for cell cycle distribution and apoptotic induction on HepG-2 cells. It was found to induce the mitochondrial apoptotic pathway and increase the accumulation of ROS .
Pharmaceutical Testing
This compound is available for purchase for pharmaceutical testing . It can be used as a reference standard for accurate results .
Synthesis of New Compounds
This compound can be used in the synthesis of new compounds with potential therapeutic applications .
properties
IUPAC Name |
1-(4-cyclopentylsulfanylphenyl)ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16OS/c1-10(14)11-6-8-13(9-7-11)15-12-4-2-3-5-12/h6-9,12H,2-5H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRUZQKHJPWFGSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)SC2CCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Cyclopentylsulfanyl)phenyl]ethan-1-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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